Norepinephrine sulfate
Overview
Description
Norepinephrine sulfate is a chemical compound that plays a crucial role in the human body as a neurotransmitter and hormone. It is a sulfate ester of norepinephrine, which is a catecholamine involved in the body’s “fight or flight” response. This compound is primarily found in the central and peripheral nervous systems, where it functions to regulate various physiological processes, including heart rate, blood pressure, and glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norepinephrine sulfate typically involves the sulfation of norepinephrine. This can be achieved through the reaction of norepinephrine with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions must be carefully controlled to prevent over-sulfation and degradation of the product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise addition of sulfur trioxide to a solution of norepinephrine under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Norepinephrine sulfate undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to norepinephrine under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Norepinephrine quinone.
Reduction: Norepinephrine.
Substitution: Various substituted norepinephrine derivatives depending on the nucleophile used.
Scientific Research Applications
Norepinephrine sulfate has a wide range of applications in scientific research:
Mechanism of Action
Norepinephrine sulfate exerts its effects by acting on alpha-adrenergic and beta-adrenergic receptors. It functions as a peripheral vasoconstrictor by stimulating alpha-adrenergic receptors, leading to increased blood pressure. Additionally, it acts as an inotropic stimulator of the heart and a dilator of coronary arteries through its activity at beta-adrenergic receptors . The compound’s mechanism of action involves the activation of G-protein-coupled receptors, which trigger intracellular signaling pathways that regulate cardiovascular and metabolic functions .
Comparison with Similar Compounds
- Epinephrine (Adrenaline)
- Dopamine
- Isoproterenol
- Phenylephrine
Norepinephrine sulfate’s unique ability to selectively stimulate alpha-adrenergic receptors makes it particularly useful in the treatment of hypotensive states and as a research tool in studying adrenergic signaling pathways .
Properties
IUPAC Name |
[4-[(1R)-2-amino-1-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S/c9-4-7(11)5-1-2-8(6(10)3-5)15-16(12,13)14/h1-3,7,10-11H,4,9H2,(H,12,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJMZWLHUCMEKO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998666 | |
Record name | 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norepinephrine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81138-41-2, 77469-51-3 | |
Record name | Noradrenaline sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081138412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norepinephrine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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